JG-231

Beschreibung

Overview of Heat Shock Protein 70 (Hsp70) and its Role in Biological Systems

Heat Shock Protein 70 (Hsp70) is a highly conserved 70 kDa molecular chaperone found in virtually all living organisms. wikipedia.org It plays a crucial role in maintaining protein homeostasis, also known as proteostasis. mdpi.comnih.govhaematologica.orgfrontiersin.org Hsp70 functions are essential for correct cellular function and are involved in a wide array of cellular processes. mdpi.comnih.govhaematologica.orgfrontiersin.org

Hsp70 is a pivotal player in cellular protein quality control. researchgate.net Its key housekeeping activities include facilitating the folding of newly synthesized proteins, assisting in the transport of polypeptides across cellular membranes, regulating the assembly and disassembly of protein complexes, and modulating protein activity. haematologica.org Hsp70's chaperoning functions are tightly regulated by co-chaperones, including J-domain proteins (JDPs) and nucleotide exchange factors (NEFs), which fine-tune its ATP-dependent allosteric control of substrate binding and release. haematologica.orgresearchgate.net In stressed cells, the Hsp70 system is vital for preventing the aggregation of aberrant proteins, refolding misfolded proteins, solubilizing aggregated proteins, and cooperating with cellular degradation machineries like the ubiquitin-proteasome system (UPS) and autophagy to clear terminally damaged proteins. nih.govhaematologica.orgresearchgate.net Hsp70 provides specificity for substrate selection to these degradation pathways in certain cellular contexts. nih.gov

Impairments in proteostasis, often involving the dysregulation of Hsp70, are encountered in aging and are associated with several human diseases. nih.govfrontiersin.org Elevated Hsp70 levels are observed in various pathological conditions, including inflammatory disorders, neurodegenerative diseases such as Alzheimer's disease, cardiovascular disease, diabetes, bone disorders, and multiple cancers. wikipedia.orgmdpi.comfrontiersin.orgimrpress.commdpi.com In cancer, Hsp70 is frequently upregulated and can promote tumor proliferation and survival, a process sometimes referred to as non-oncogene addiction. mdpi.comnih.gov Cancer cells depend on molecular chaperones like Hsp70 to buffer the proteotoxic stress caused by factors such as high mutational burden, rapid proliferation, altered metabolism, and aneuploidy. nih.gov Hsp70 is known to bind and stabilize many oncogenes and pro-survival client proteins, thereby suppressing multiple cell death pathways. nih.gov Dysregulation of Hsp70 is also implicated in neurodegenerative diseases by contributing to protein aggregation and in cardiovascular diseases where it can be involved in inflammatory pathways. wikipedia.orgmdpi.comfrontiersin.orgimrpress.commdpi.com

Hsp70 in Cellular Homeostasis and Proteostasis

Landscape of Hsp70 Inhibitors in Preclinical Research

Given the critical roles of Hsp70 in various diseases, particularly cancer, targeting Hsp70 has emerged as a promising therapeutic strategy in preclinical research. wikipedia.orgmdpi.comnih.govmdpi.com The development of molecules that can modulate Hsp70 activity has been an area of significant interest.

Early efforts in targeting Hsp70 led to the identification of compounds like MKT-077. mdpi.comhsp70.comresearchgate.net MKT-077 is a cationic rhodacyanine dye analog that was found to preferentially accumulate in the mitochondria of tumor cells and exhibit antiproliferative activity against cancer cell lines but not normal cells in preclinical studies. hsp70.comoup.com MKT-077 targets an allosteric site on Hsp70, affecting the binding of NEFs to HSPA8 and HSPA9. mdpi.comresearchgate.net It selectively binds and inhibits the ADP-bound form of Hsp70s such as Hsp70-9 (Grp75) and Hsp70-8 (Hsc70). hsp70.comresearchgate.net

Despite promising preclinical activity, early Hsp70 inhibitors like MKT-077 faced significant challenges. MKT-077 was found to be susceptible to rapid metabolism, which limited its utility as a chemical probe and potential therapeutic. hsp70.commdpi.com Furthermore, a phase I clinical trial of MKT-077 was terminated early due to functional renal impairment and general toxicity observed in patients. mdpi.comhsp70.comresearchgate.netoup.commdpi.comresearchgate.net These limitations highlighted the need for the development of Hsp70 inhibitors with improved stability, potency, and pharmacokinetic profiles for continued preclinical research. nih.govmdpi.commdpi.comresearchgate.net

Historical Context of Hsp70 Modulators (e.g., MKT-077)

Rationale for the Development of JG-231 as a Refined Molecular Probe

The challenges associated with early Hsp70 inhibitors, such as MKT-077 and its proof-of-concept analog JG-98 which had modest potency and rapid metabolism, provided a strong rationale for developing refined molecular probes targeting Hsp70. nih.govmdpi.comnih.gov this compound was designed as an analog of MKT-077 and JG-98 with the specific aim of achieving greater stability and potency in inhibiting members of the Hsp70 family of molecular chaperones. nih.govmdpi.comnih.govximbio.com The development of this compound was part of a chemical exploration campaign involving structure- and property-based design to identify compounds with improved characteristics for studying Hsp70-BAG biology in cellular and animal models. nih.gov The goal was to create a more effective tool for investigating the preclinical potential of Hsp70 inhibition. ximbio.com

Detailed Research Findings on this compound

This compound functions as an allosteric inhibitor of Hsp70, primarily by disrupting protein-protein interactions involving Hsp70 and its co-chaperones, particularly the BAG family proteins. medchemexpress.commedkoo.commedchemexpress.commedchemexpress.com It inhibits the binding of Hsp70 and BAG family proteins, including Hsp70 and BAG1, with a reported Ki of 0.11 μM. medchemexpress.commedchemexpress.commedchemexpress.com This allosteric mechanism, targeting a conserved site adjacent to the Hsp70 nucleotide binding domain, disrupts the interaction with NEFs, stabilizing the ADP-bound state of Hsp70 and preventing client protein release. oup.com

In vitro studies have demonstrated that this compound inhibits the proliferation of tumor cells and induces apoptosis. medchemexpress.commedchemexpress.com For instance, this compound inhibited cell ball growth in 3D cultured medullary thyroid carcinoma (MTC) cell lines TT and MZ-CRC-1 in a dose- and time-dependent manner. mdpi.commedchemexpress.com It has been shown to disrupt the interaction between Hsp70 and BAG3 and affect signaling pathways related to Hsp70, leading to apoptosis in MCF-7 breast cancer cells. medchemexpress.commdpi.com Studies in breast cancer cell lines (MCF-7 and MDA-MB-231) showed that more potent analogs, including this compound, had significantly improved EC50 values compared to JG-98. nih.govnih.gov

Interactive Table 1: In Vitro Anti-proliferative Activity (EC50) of JG-98 and Analogs in Breast Cancer Cell Lines

| Compound | MCF-7 Cells (μM) | MDA-MB-231 Cells (μM) |

| JG-98 | 0.71 ± 0.22 | 0.39 ± 0.03 |

| This compound | ~0.05 to 0.03 | ~0.05 to 0.03 |

Note: EC50 values for this compound are presented as a range indicating >10-fold improvement over JG-98. nih.govnih.gov

Biomarker analysis and whole-genome CRISPRi screens have further confirmed members of the Hsp70 family as cellular targets of this chemical series. nih.govnih.gov this compound has also shown efficacy in suppressing the viability of MTC cells resistant to vandetanib and cabozantinib in vitro. mdpi.comresearchgate.net

Preclinical in vivo research using xenograft models has explored the antitumor activity of this compound. This compound was found to reduce tumor burden in MDA-MB-231 xenograft models of triple-negative breast cancer (TNBC). nih.govnih.govmedchemexpress.comtargetmol.com In MTC xenografts (TT and MZ-CRC-1), this compound administered intraperitoneally at 4 mg/kg every other day delayed tumor growth. mdpi.comresearchgate.net Unlike the toxicity observed with MKT-077, treatment with this compound did not lead to significant body weight loss in these models, suggesting an improved safety profile compared to its predecessor. mdpi.comresearchgate.net

Interactive Table 2: Effect of this compound on Tumor Growth in Xenograft Models

| Model | Cancer Type | Dose (mg/kg) | Administration Route | Frequency | Observed Effect | Reference |

| MDA-MB-231 xenograft | TNBC | 4 | i.p. | Not specified | Reduced tumor burden | nih.govnih.gov |

| MDA-MB-231 xenograft | TNBC | 4 | i.p. | 3 days a week | Inhibited tumor growth | medchemexpress.com |

| TT xenograft | Medullary Thyroid Ca | 4 | i.p. | Every other day | Delayed tumor growth | mdpi.comresearchgate.net |

| MZ-CRC-1 xenograft | Medullary Thyroid Ca | 4 | i.p. | Every other day | Delayed tumor growth | mdpi.comresearchgate.net |

| A375, A375- xenograft | Not specified | 2, 4 | i.p. | Not specified | Suppressed growth | targetmol.com |

| CWR22Rv1 xenograft | Prostate Cancer | Not specified | Not specified | Not specified | Suppressed tumor growth | patsnap.comresearchgate.net |

| EMT6 syngeneic mouse model | TNBC | Not specified | Not specified | Not specified | No reduction in primary tumor weight or metastasis (alone) | aacrjournals.orgresearchgate.net |

Note: In the EMT6 model, this compound showed reduced tumor weight when combined with anti-PD-L1 therapy. aacrjournals.orgresearchgate.net

Further preclinical studies have explored this compound in other cancer models and disease contexts. In castration-resistant prostate cancer (CRPC) models, this compound effectively suppressed the growth of drug-resistant cells and organoids and synergistically inhibited tumor growth when combined with enzalutamide. patsnap.comresearchgate.net This activity is linked to the inhibition of Hsp70's role in stabilizing androgen receptor (AR) and AR variant proteins. patsnap.comresearchgate.net Research in muscular dystrophy models has also utilized this compound as a tool to investigate the effects of inhibiting Hsp70 interactions with co-chaperones like DNAJB6b, showing improvements in muscle strength and myopathology in mouse models. jci.org this compound was found to increase Hsp70 recovery kinetics in mouse muscle in these models. jci.org

Interactive Table 3: Selected Preclinical Findings of this compound

| Research Area | Model System | Key Finding | Reference |

| Breast Cancer | MCF-7, MDA-MB-231 cell lines, MDA-MB-231 xenograft | Inhibits proliferation, induces apoptosis, reduces tumor burden. nih.govnih.govmedchemexpress.commdpi.com Improved potency over JG-98. nih.govnih.gov | nih.govnih.govmedchemexpress.commdpi.com |

| Medullary Thyroid Cancer | TT, MZ-CRC-1 cell lines and xenografts | Suppresses cell viability and delays tumor growth in vitro and in vivo, including in drug-resistant lines. mdpi.commedchemexpress.comresearchgate.net | mdpi.commedchemexpress.comresearchgate.net |

| Prostate Cancer | CRPC cell lines and xenografts | Suppresses growth of drug-resistant cells, synergizes with enzalutamide, inhibits AR/AR-V7 stabilization. patsnap.comresearchgate.net | patsnap.comresearchgate.net |

| Muscular Dystrophy | DNAJB6b-mutant mouse models | Improves muscle strength and myopathology, increases Hsp70 recovery kinetics. jci.org Acts as a tool to study Hsp70-DNAJB6b interaction. jci.org | jci.org |

| Triple-Negative Breast Cancer | EMT6 syngeneic mouse model | Alone did not reduce tumor weight; combined with anti-PD-L1 significantly reduced tumor weight and decreased MDSCs. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |

These findings establish this compound as a valuable molecular probe in preclinical research for investigating the therapeutic potential of Hsp70 inhibition across various disease contexts, demonstrating improved properties compared to earlier compounds in this class. nih.govmdpi.comximbio.com

Design Principles for Improved Potency and Stability in Preclinical Investigations

The development of this compound was guided by specific design principles aimed at overcoming limitations observed in previous compounds within the benzothiazole-rhodacyanine series, such as modest potency and rapid metabolism in animal models, exemplified by JG-98. cenmed.comtocris.comuni-freiburg.de Preclinical investigations necessitated the design of analogs with improved potency and enhanced stability. cenmed.comtocris.comuni-freiburg.decenmed.com this compound was developed through a structure- and property-based design approach involving the evaluation of approximately 300 analogs. cenmed.comtocris.comuni-freiburg.de

Key design considerations focused on improving pharmacokinetic properties and metabolic stability, particularly microsomal stability. biorxiv.orgwikipedia.orgbiorxiv.orgresearchgate.net Structural modifications, including substitutions on the benzothiazole ring, were explored, revealing that small, electron-donating substitutions could enhance anti-proliferative activity, likely by improving binding to the allosteric pocket on Hsp70. cenmed.com this compound is specifically described as a bromothienyl analog, indicating a targeted modification to achieve desired properties. biorxiv.org This design effort resulted in compounds with significantly improved microsomal stability, with this compound demonstrating a half-life exceeding 60 minutes in microsomal stability studies. biorxiv.org

Positioning this compound within the Benzothiazole-Rhodacyanine Chemical Series

This compound is firmly positioned within the benzothiazole-rhodacyanine chemical series, a group of compounds characterized by their ability to target Hsp70. cenmed.comtocris.comuni-freiburg.decenmed.combiorxiv.orgwikipedia.org This series originated with compounds like MKT-077, from which subsequent analogs, including JG-98 and ultimately this compound, were derived. cenmed.combiorxiv.orgacs.orgbiorxiv.org Compounds in this series are known to exert their effects by binding to an allosteric site on Hsp70. cenmed.comtocris.comuni-freiburg.de This allosteric binding disrupts the interaction between Hsp70 and its nucleotide-exchange factors (NEFs), such as BAG3, which is crucial for regulating the Hsp70 chaperone cycle. cenmed.comtocris.comuni.luacs.org By inhibiting this interaction, this compound can interfere with Hsp70's function in supporting cancer cell survival. cenmed.comuni.lu

Research Objectives and Scope of this compound Investigations

The research objectives guiding the investigation of this compound were primarily centered on developing a more potent and stable Hsp70 inhibitor with potential therapeutic applications, particularly in cancer. A major goal was to enhance potency against cancer cells while maintaining selectivity over non-transformed cells. cenmed.com

The scope of preclinical investigations into this compound included:

Evaluating its anti-proliferative activity in various cancer cell lines, including breast cancer lines such as MCF-7 and MDA-MB-231, and comparing its effects to those on normal cells like mouse embryonic fibroblasts (MEFs). cenmed.com

Exploring target engagement both in vitro and within cellular environments to confirm its interaction with Hsp70. cenmed.com

Conducting preclinical development studies focused on improving solubility and pharmacokinetic properties to optimize its suitability for in vivo administration and maximize efficacy and bioavailability. wikipedia.orgwikipedia.org

Investigating its potential to sensitize drug-resistant cancer cells, such as castration-resistant prostate cancer (CRPC) cells, to existing therapies like enzalutamide. wikipedia.orgwikipedia.orgnih.gov

Assessing its efficacy in in vivo cancer models, including MDA-MB-231 breast cancer xenografts and CRPC xenograft models. cenmed.comtocris.comuni-freiburg.dewikipedia.orgwikipedia.orgwikipedia.orgnih.gov

Delving into the mechanistic basis of its anti-cancer activity, including its effects on the degradation of Hsp70 client proteins such as Akt, HuR, and IAP1, and its interaction with co-chaperones like STUB1. cenmed.combiorxiv.orgnih.govnih.gov

Detailed research findings from these investigations have provided valuable insights into the potential of this compound as an Hsp70 inhibitor.

Detailed research findings have demonstrated that this compound possesses mid-nanomolar potency against cancer cells. cenmed.com Studies evaluating its anti-proliferative activity in breast cancer cell lines showed improved potency compared to earlier compounds like JG-98. cenmed.comtocris.comuni-freiburg.debiorxiv.org

The following table summarizes representative potency data (EC50 values) for this compound and JG-98 in specific cell lines:

| Compound | Cell Line | EC50 (µM) | Citation |

| JG-98 | MCF-7 | 0.71 ± 0.22 | cenmed.com |

| JG-98 | MDA-MB-231 | 0.39 ± 0.03 | cenmed.com |

| This compound | MCF-7 | ~0.05 to 0.03 | cenmed.comtocris.comuni-freiburg.de |

| This compound | MDA-MB-231 | ~0.05 to 0.03 | cenmed.comtocris.comuni-freiburg.de |

| This compound | MCF-7 | 0.12 | biorxiv.org |

| This compound | MDA-MB-231 | 0.25 | biorxiv.org |

Note: Discrepancies in reported EC50 values exist across different sources, potentially due to variations in experimental conditions.

This compound has been shown to inhibit the binding of Hsp70 and BAG1, a BAG family protein, with a reported Kᵢ of 0.11 µM. uni.lu Cellular studies indicated that this compound disrupts the interaction between Hsp70 and BAG3, leading to the induction of apoptosis in cancer cells. uni.lu Furthermore, this compound treatment resulted in the reduction of levels of key proteins such as Akt, c-Raf, CDK4, IAP-1, and HuR. uni.lubiorxiv.orgnih.gov

In in vivo preclinical models, this compound demonstrated antitumor activity. In MDA-MB-231 breast cancer xenograft models, this compound was found to reduce tumor burden when administered at 4 mg/kg (intraperitoneal injection). cenmed.comtocris.comuni-freiburg.demedchemexpress.com Investigations in drug-resistant prostate cancer models showed that this compound effectively suppressed the growth of these cells, including in conditional reprogrammed cell cultures (CRCs) and organoids. nih.govrcsi.science Notably, the combination of this compound with enzalutamide exhibited synergistic inhibition of tumor growth in CRPC xenograft models. nih.govrcsi.science

| Compound | Target Protein | Mechanism | Kᵢ (µM) | Cellular Effect | In Vivo Efficacy | Citation |

| This compound | Hsp70 | Allosteric inhibition, disrupts Hsp70-BAG interaction | 0.11 (Hsp70-BAG1) | Inhibits proliferation, induces apoptosis, degrades client proteins (Akt, HuR, IAP1) | Reduces tumor burden in MDA-MB-231 xenografts, suppresses CRPC xenografts (synergistic with enzalutamide) | cenmed.comuni.lubiorxiv.orgnih.govnih.govmedchemexpress.comrcsi.science |

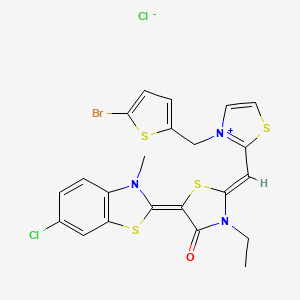

Eigenschaften

CAS-Nummer |

1627126-59-3 |

|---|---|

Molekularformel |

C22H18BrCl2N3OS4 |

Molekulargewicht |

619.45 |

IUPAC-Name |

(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride |

InChI |

InChI=1S/C22H18BrClN3OS4.ClH/c1-3-27-19(11-18-26(8-9-29-18)12-14-5-7-17(23)30-14)32-20(21(27)28)22-25(2)15-6-4-13(24)10-16(15)31-22;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1/b22-20+; |

InChI-Schlüssel |

LFKCNIBJPYBMOM-QPNALZDCSA-M |

SMILES |

CCN1C(=CC2=[N+](C=CS2)CC3=CC=C(S3)Br)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

JG231; JG 231; JG-231 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Jg-231

General Synthetic Strategies for Benzothiazole-Rhodacyanines

General synthetic approaches for constructing rhodacyanine dyes, including those incorporating benzothiazole moieties, typically involve the condensation of reactive intermediates derived from the constituent heterocyclic rings with a rhodanine core. One common strategy involves the alkylation of the thione functionality within the rhodanine moiety of a merocyanine dye, leading to the formation of an alkylmercaptothiazolium salt which can then be coupled with a heteroaromatic salt. researchgate.net Another foundational method for synthesizing the benzothiazole ring system, a key component of JG-231, involves the cyclization of 2-aminothiophenols with various carboxylic acids or their derivatives, aldehydes, or nitriles. ijper.org These reactions establish the core benzothiazole structure which is then incorporated into the larger rhodacyanine framework.

Specific Synthetic Route Elucidation for this compound

While a dedicated, isolated synthetic procedure solely for this compound is not extensively detailed in the literature, its synthesis is described within the context of generating a library of analogs based on the related compound JG-98. The synthetic route employed for the assembly of these benzothiazole-rhodacyanine analogs, including this compound, generally proceeds through a multi-step process. This route typically commences with the cyclization of appropriately substituted anilines with potassium ethyl xanthate, followed by a methylation step. The resulting benzothiazole intermediates are then treated with an alkylating agent, such as methyl p-toluenesulfonate, and subsequently coupled with an N-substituted rhodanine. Further functionalization and coupling with a substituted thiazolium component complete the construction of the rhodacyanine core. nih.govacs.org this compound, known chemically as 3-((5-Bromothiophen-2-yl)methyl)-2-((Z)-((E)-5-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)methyl)thiazol-3-ium chloride, is synthesized through this general pathway by incorporating the specific substituents present in its structure, including the 6-chloro-3-methylbenzothiazole, the 3-ethyl-4-oxothiazolidine (rhodanine), and the 3-((5-bromothiophen-2-yl)methyl)thiazol-3-ium moieties. hodoodo.com

Exploration of this compound Analogs and Structural Modifications

This compound is recognized as an analog of JG-98, arising from systematic structural modifications aimed at exploring the chemical space around the benzothiazole-rhodacyanine scaffold. nih.govnih.govmdpi.com This exploration involved the synthesis of a diverse set of related compounds to investigate how changes in structure influence the properties of the molecules.

Synthesis of Related Compounds (e.g., JG-98, JG-194, JG-294, JG-345)

A significant effort involved the synthesis of a large library of JG-98 analogs, reportedly numbering around 300 compounds, utilizing the previously described synthetic route. nih.govacs.org This library includes compounds such as JG-98, JG-194, JG-294, and JG-345. The synthesis of these related compounds follows the general reaction sequence, with variations introduced through the use of different substituted aniline precursors for the benzothiazole portion, different N-substituted rhodanines, and varied substituted thiazolium or other heteroaromatic components. For instance, JG-98 itself is synthesized starting from substituted anilines and proceeding through the key coupling steps. nih.gov

Methodologies for Targeted Structural Diversification

The generation of the diverse library of this compound analogs was guided by a targeted approach incorporating structure- and property-based design principles. nih.gov This involved rational design based on predicted interactions within a binding site, as well as property-based design to optimize characteristics relevant to the intended application. Structural diversification was achieved by introducing modifications at various positions on the core rhodacyanine structure. This included alterations to the substituents on the benzothiazole ring (e.g., halogenation or the addition of methyl groups), variations in the N-substituent on the central rhodanine ring, and modifications to the terminal heteroaromatic ring, such as employing different substituted thiazoliums or pyridiniums. nih.govnih.govacs.orgnih.gov These targeted modifications allowed for the systematic investigation of the impact of specific structural changes on the compound's characteristics.

Characterization Techniques for Synthesized this compound and its Analogs (General Methodologies)

The structural confirmation and characterization of synthesized benzothiazole-rhodacyanine compounds, including this compound and its analogs, rely on a suite of standard analytical techniques commonly employed in organic chemistry. These methodologies provide crucial information regarding the identity, purity, and structural integrity of the synthesized molecules. Key characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (such as ¹H NMR, ¹³C NMR, and 2D NMR experiments like HSQC, HMBC, COSY, and TOCSY), which provides detailed insights into the connectivity and chemical environment of atoms within the molecule. mdpi.comlehigh.edu Mass Spectrometry (MS), including techniques like Electron Ionization Mass Spectrometry (EI-MS), Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), is used to determine the molecular weight and fragmentation patterns, aiding in structural identification and confirmation of purity. mdpi.comlehigh.eduresearchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecules, providing information about their conjugated systems and chromophores. researchgate.netsolubilityofthings.com Infrared (IR) spectroscopy can be used to identify key functional groups present in the structure. researchgate.net Elemental analysis is also a standard method to confirm the empirical formula of the synthesized compounds. researchgate.net

Compound Identifiers

Molecular and Cellular Mechanism of Action of Jg-231

Direct Molecular Target Identification and Binding Studies of JG-231

Studies have identified Hsp70 as the direct molecular target of this compound. nih.govmedchemexpress.commdpi.comencyclopedia.pubximbio.com this compound, a benzothiazole-rhodacyanine derivative, was developed as an analog of MKT-077 and JG-98, with improved stability and potency. nih.govmdpi.comximbio.com

Inhibition of Hsp70 and BAG Family Protein Interactions (e.g., Hsp70/BAG1, Hsp70/BAG3)

A key aspect of this compound's mechanism is its ability to disrupt the interaction between Hsp70 and BAG family proteins, which are nucleotide exchange factors (NEFs) that regulate Hsp70 activity. nih.govmedchemexpress.commdpi.comencyclopedia.pub Specifically, this compound has been shown to inhibit the binding of Hsp70 to BAG1 and BAG3. nih.govmedchemexpress.commdpi.comencyclopedia.pubtargetmol.comprobechem.com This disruption interferes with the normal cycle of Hsp70, impacting its ability to interact with and regulate its client proteins. nih.govfrontiersin.org

In vitro studies have demonstrated that this compound disrupts the Hsp70-BAG3 interaction in breast cancer cells. nih.govmedchemexpress.com Analogs of JG-98, including this compound, were found to suppress the binding of Hsp70 to BAG1. nih.gov

Kinetic Characterization of this compound Binding (e.g., Kᵢ values)

Kinetic studies have characterized the binding affinity of this compound to Hsp70 and its effect on protein interactions. This compound inhibits the binding of Hsp70 and BAG family proteins, with a reported Kᵢ value of 0.11 μM for the inhibition of Hsp70 and BAG1 interaction. medchemexpress.commedchemexpress.comprobechem.com This indicates a relatively strong binding affinity and inhibitory potency against this specific protein-protein interaction.

Allosteric Modulation of Hsp70 Function by this compound (e.g., ADP-bound state stabilization)

This compound functions as an allosteric inhibitor, meaning it binds to a site on Hsp70 distinct from the active site where ATP binds. nih.govmedchemexpress.commdpi.comencyclopedia.pub Binding of allosteric inhibitors like this compound is thought to stabilize specific conformational states of Hsp70, thereby altering its interaction with co-chaperones and client proteins. nih.govfrontiersin.orgresearchgate.netresearchgate.netoup.com

Research suggests that blocking the interaction with BAG proteins, as this compound does, can "trap" Hsp70 in an ADP-bound state. nih.govfrontiersin.orgresearchgate.net This conformation is associated with a higher affinity for substrate proteins and can favor the degradation of some bound clients. nih.govfrontiersin.org By stabilizing the ADP-bound state and preventing nucleotide exchange, this compound disrupts the normal chaperone cycle of Hsp70. frontiersin.orgoup.com

Downstream Signaling Pathway Modulation by this compound

The disruption of Hsp70-BAG interactions by this compound leads to significant downstream effects on various cellular signaling pathways that are often dysregulated in cancer. nih.govmedchemexpress.com

Effects on Key Signaling Proteins (e.g., Akt, c-Raf, CDK4, IAP-1, HuR)

Treatment with this compound has been shown to reduce the cellular levels of several key signaling proteins involved in cell survival, proliferation, and apoptosis. nih.govmedchemexpress.commdpi.comencyclopedia.pub These include Akt, c-Raf, CDK4, IAP-1, and HuR. nih.govmedchemexpress.commdpi.comencyclopedia.pub

Studies in breast cancer cells treated with this compound demonstrated reduced levels of Akt1, c-Raf-1, CDK4, IAP1, and HuR. nih.gov This suggests that the inhibition of Hsp70 by this compound impacts the stability or function of these client proteins, which are known to be regulated by chaperones like Hsp70. nih.govnih.gov The reduction in the levels of these pro-survival proteins contributes to the anti-proliferative and apoptosis-inducing effects observed with this compound treatment. medchemexpress.commedchemexpress.com

Impact on Specific Molecular Axes (e.g., A20/HSP70 axis in TNBC cells)

This compound has been shown to impact specific molecular axes, such as the A20/HSP70 axis, particularly in the context of triple-negative breast cancer (TNBC). aacrjournals.orgresearchgate.netresearcher.lifenih.gov TNBC cells often overexpress survival proteins like A20 and Hsp70, which contribute to resistance to therapies. aacrjournals.orgresearchgate.netresearcher.life

Research indicates that TNF-α stimulation can induce A20 expression in TNBC cells, which in turn upregulates Hsp70 and provides protection from apoptosis. aacrjournals.orgresearchgate.netresearcher.life Inhibition of Hsp70 with this compound has been shown to suppress A20 expression in TNF-α-treated TNBC cells, leading to a reduction in epithelial-to-mesenchymal transition (EMT) and cancer stem cell (CSC) phenotypes. aacrjournals.orgresearchgate.netresearcher.life This suggests that this compound disrupts the A20/HSP70 axis, which plays a role in tumor intrinsic survival pathways and the immunosuppressive tumor microenvironment in TNBC. aacrjournals.orgresearchgate.net

Data Table: Effects of this compound on Key Signaling Proteins

| Protein | Effect of this compound Treatment | Reference |

| Akt1 | Reduced levels | nih.govmedchemexpress.commdpi.comencyclopedia.pub |

| c-Raf-1 | Reduced levels | nih.govmedchemexpress.comencyclopedia.pub |

| CDK4 | Reduced levels | nih.govmedchemexpress.comencyclopedia.pub |

| IAP-1 | Reduced levels | nih.govmedchemexpress.com |

| HuR | Reduced levels | nih.govmedchemexpress.commdpi.comencyclopedia.pub |

| Hsp72 | Levels did not change | medchemexpress.com |

| Hsp90 | Levels did not change | nih.govmedchemexpress.com |

Data Table: Inhibition of Hsp70-BAG Interaction by this compound

| Interaction | Inhibition by this compound | Kᵢ Value (if available) | Reference |

| Hsp70-BAG1 | Inhibited | 0.11 μM | nih.govmedchemexpress.commedchemexpress.comprobechem.com |

| Hsp70-BAG3 | Disrupted | Not specified | nih.govmedchemexpress.commdpi.comencyclopedia.pubtargetmol.comprobechem.com |

Regulation of Androgen Receptor and Variant Protein Stabilization (e.g., AR/AR-V7, STUB1 coordination)

The heat shock protein 70 (HSP70) and STIP1 homology and U-box-containing protein 1 (STUB1) machinery are implicated in the stabilization of androgen receptor (AR) and its variants, including AR-V7, particularly in enzalutamide-resistant prostate cancer cells where ubiquitin proteasome activity is suppressed. sigmaaldrich.comauajournals.org Targeting HSP70 presents a potential strategy to overcome resistance to androgen receptor signaling inhibitors (ARSI) in advanced prostate cancer. sigmaaldrich.comauajournals.org

This compound, as a potent analog of JG98, has been shown to effectively suppress the growth of drug-resistant prostate cancer cells, conditional reprogramed cell cultures (CRCs), and organoids. sigmaaldrich.comauajournals.orgresearchgate.net Mechanistically, JG98, the precursor to this compound, was found to degrade AR/AR-V7 expression in resistant cells and promote the nuclear translocation of STUB1 to bind AR-V7. sigmaaldrich.comauajournals.org Knockdown of the E3 ligase STUB1 significantly diminished the anticancer effects and partially restored the AR-V7 inhibitory effects observed with JG98. sigmaaldrich.comauajournals.orgresearchgate.netpatsnap.com The inhibition of HSP70 by novel small-molecule inhibitors like this compound coordinates with STUB1 to regulate AR/AR-V7 protein stabilization and ARSI resistance. sigmaaldrich.comauajournals.orgresearchgate.netnih.gov

Research indicates that the combination of this compound and enzalutamide synergistically inhibits AR/AR-V7 expression and suppresses tumor growth in xenograft models. sigmaaldrich.comresearchgate.netnih.gov This suggests that targeting the HSP70/STUB1 machinery involved in AR/AR-V7 regulation can overcome ARSI resistance and enhance therapeutic outcomes. auajournals.org

Cellular Responses Induced by this compound Activity

This compound inhibits the proliferation of tumor cells and induces apoptosis. medchemexpress.commedchemexpress.eu It has demonstrated antitumor activity. medchemexpress.commedchemexpress.eu

Induction of Apoptosis in Research Cell Lines

This compound has been shown to induce cell apoptosis in MCF-7 cells by disrupting the interaction between Hsp70 and BAG3 and affecting signaling pathways related to Hsp70. medchemexpress.com This effect was observed within 12-24 hours at concentrations up to 10 μM. medchemexpress.com Inhibiting Hsp70 chaperones with this compound has been linked to the induction of apoptosis in breast cancer cell lines and xenograft models. ximbio.com

Modulation of Epithelial-to-Mesenchymal Transition (EMT) and Cancer Stem Cell (CSC) Phenotypes

Overexpression of survival proteins like A20 and HSP70 in triple-negative breast cancer (TNBC) is associated with sustaining epithelial-to-mesenchymal transition (EMT) and cancer stem cell (CSC) phenotypes. aacrjournals.orgresearchgate.netresearcher.life Inhibition of HSP70 with this compound has been shown to suppress A20 expression in TNF-α-treated TNBC cells, leading to a reduction in EMT/CSC phenotypes. aacrjournals.orgresearchgate.net This suggests a role for the A20/HSP70 axis in driving resistance and promoting aggressive characteristics in these cancer subtypes. aacrjournals.orgresearchgate.net

Specificity and Selectivity of this compound Molecular Interactions

This compound is described as an allosteric inhibitor of heat shock protein 70 (Hsp70). medchemexpress.comximbio.com It inhibits the binding of Hsp70 and BAG family proteins. medchemexpress.com

Differential Effects on Hsp70 Family Members (e.g., Hsp72, Hsp90)

This compound is designed to inhibit members of the heat shock protein 70 (Hsp70) family of molecular chaperones. ximbio.com While it targets Hsp70, studies have examined its effects in relation to other chaperones like Hsp90. In experiments with cultured MCF7 cells and xenograft models treated with this compound, the levels of client proteins such as Akt and HuR decreased, while the levels of Hsp70 and Hsp90 did not, suggesting that Hsp70s were inhibited in vivo. nih.gov This implies a degree of differential effect, primarily impacting Hsp70 function and the stability of its client proteins without necessarily altering the total levels of Hsp70 or Hsp90. nih.gov this compound stabilizes the ADP-bound state of Hsp70s, trapping the protein in a high-affinity state resistant to BAG protein activity. nih.gov

Research has also explored the interaction of this compound with DNAJ proteins, which are cochaperones that interact with HSP70. jci.org this compound, along with other compounds, inhibits HSP70 activity by interfering with its interactions with cochaperones, including DNAJ proteins. jci.org Studies in mouse models of muscular dystrophy indicated that this compound could increase HSP70 recovery kinetics, suggesting interference with DNAJB6-HSP70 interactions. jci.org

While this compound is an Hsp70 inhibitor, some studies mention it in the context of exploring inhibitors that overcome resistance associated with pan-Hsp90 inhibitors, suggesting a focus on Hsp70 as a distinct target or in combination with Hsp90 modulation. dtic.milmdpi.com

Data Table: Selected Cellular Effects of this compound

| Cellular Process / Target | Cell Line / Model | Observed Effect | Citation |

| Hsp70-BAG1 Interaction | In vitro | Inhibition (Ki = 0.11 μM) | medchemexpress.com |

| Hsp70-BAG3 Interaction | MCF-7 cells, MDA-MB-231 xenograft model | Disruption/Inhibition | medchemexpress.comtargetmol.com |

| Cell Proliferation | Tumor cells, TT and MZ-CRC-1 cells (3D culture) | Inhibition (dose- and time-dependent) | medchemexpress.com |

| Cell Proliferation | MCF-7, MDA-MB-231 breast cancer cells | Inhibition (IC50: 0.12 μM for MCF-7, 0.25 μM for MDA-MB-231) | probechem.com |

| Cell Proliferation | MYCN-driven medulloblastoma cells | Specific decrease in viability (>10-fold selective vs. MEFs) | nih.gov |

| Apoptosis Induction | Tumor cells, MCF-7 cells | Induction | medchemexpress.commedchemexpress.eu |

| AR/AR-V7 Expression | Drug-resistant prostate cancer cells | Inhibition/Degradation (synergistic with enzalutamide) | sigmaaldrich.comresearchgate.netnih.gov |

| EMT/CSC Phenotypes | TNF-α-treated TNBC cells | Reduction (via suppression of A20 expression) | aacrjournals.orgresearchgate.net |

| Global Protein Synthesis | Cells treated with 200 nM for 24 hours | Not significantly affected | nih.gov |

| Akt and HuR Protein Levels | Cultured MCF7 cells, MCF7 xenograft models | Decreased | nih.gov |

| Hsp70 and Hsp90 Protein Levels | Cultured MCF7 cells, MCF7 xenograft models | No significant change | nih.gov |

| HSP70-DNAJB6b Interaction | Muscular dystrophy mouse models | Interference | jci.org |

| Desmin Protein Levels | Muscular dystrophy mouse models (8 weeks treatment) | Significant decrease | jci.org |

Comparative Analysis of Specificity in MYCN-driven Medulloblastoma Cells versus Normal Fibroblasts

Research into the chemical compound this compound has highlighted its potential therapeutic specificity, particularly in the context of MYCN-driven medulloblastoma. Studies have conducted comparative analyses to evaluate the compound's effects on MYCN-driven tumor cells versus normal, untransformed cells, such as fibroblasts.

Detailed research findings indicate that this compound exhibits a notable selectivity for decreasing the viability of MYCN-driven medulloblastoma cells. nih.gov This specificity is a crucial aspect for a potential therapeutic agent, aiming to target cancer cells while minimizing harm to healthy tissues.

A comparative analysis demonstrated that this compound was significantly more selective for MYCN-driven tumor cells compared to immortalized mouse embryonic fibroblasts (MEFs). nih.govnih.gov Specifically, this compound showed greater than 10-fold selectivity for these tumor cells over the normal fibroblasts. nih.govnih.gov This suggests that the underlying biological differences between MYCN-driven medulloblastoma cells and normal fibroblasts contribute to the differential sensitivity to this compound.

The mechanism contributing to this specificity is linked to this compound's action on heat shock proteins (Hsp70s). This compound stabilizes the ADP-bound state of Hsp70s, effectively trapping the protein in a high-affinity state that resists the activity of BAG proteins. nih.gov This inhibition of BAG family proteins blocks a subset of Hsp70 functions. nih.gov While Hsp70 and Hsp90 chaperones are downstream of N-myc, pan-selective inhibitors of these chaperones did not demonstrate selectivity between N-myc driven cells and normal cells. nih.gov this compound, by specifically inhibiting BAG family proteins and thus a subset of Hsp70 functions, emerged as remarkably specific among the molecular chaperone inhibitors tested in this context. nih.gov

Further research findings support this specificity, showing that MYCN-driven human medulloblastoma cells require higher activity levels of the protein folding machinery. nih.gov Repressing this machinery specifically abolishes tumor growth. nih.gov This underscores why targeting components of the protein folding pathway, particularly those selectively regulated in MYCN-driven cells and inhibited by compounds like this compound, can offer a therapeutic window.

The observed selectivity was consistent across different experimental models, including in vitro studies comparing the viability of MYCN-driven medulloblastoma cells and normal fibroblasts upon exposure to this compound. nih.govnih.gov

The following table summarizes representative data illustrating the comparative specificity of this compound:

| Cell Type | MYCN Status | Sensitivity to this compound (e.g., Relative Viability or IC50) | Selectivity (Fold) vs. Normal Fibroblasts |

| MYCN-driven Medulloblastoma Cells | High | High Sensitivity (Lower Viability/IC50) | >10-fold |

| Immortalized Mouse Embryonic Fibroblasts (MEFs) | Normal | Lower Sensitivity (Higher Viability/IC50) | 1 |

Note: Specific numerical values for viability or IC50 would require access to the original research figures (e.g., Fig 3B, Supplementary Fig S4A from Ref nih.gov), but the table represents the reported comparative outcome.

This comparative analysis highlights this compound as a compound with promising specificity towards MYCN-driven medulloblastoma cells, suggesting a potential therapeutic advantage by selectively targeting tumor cells over normal fibroblasts.

Preclinical Biological Evaluation of Jg-231 in Experimental Models

In Vitro Cellular Activity Studies of JG-231

In vitro studies have assessed the effects of this compound on cancer cells across different parameters, including proliferation, viability, apoptosis induction, and potential modulation of cancer stem cell phenotypes.

Anti-proliferative Effects in Various Cancer Cell Lines

This compound has demonstrated the ability to inhibit the proliferation of various tumor cell lines. wikipedia.orgwikipedia.org Studies have reported half-maximal inhibitory concentration (IC50) values for this compound in several cancer cell lines. In human breast cancer cell lines, the IC50 for MCF7 was determined to be 0.12 μM, and for MDA-MB-231, it was 0.25 μM, both assessed using the MTT assay. wikipedia.org this compound also showed anti-proliferative activity against mouse embryonic fibroblasts (MEF) with an IC50 of 2.5 μM. wikipedia.org

Furthermore, analogs of MKT-077, including this compound, effectively suppressed the viability of medullary thyroid carcinoma (MTC) cell lines, specifically TT and MZ-CRC-1, in cell culture experiments. scispace.comnih.gov this compound also exhibited suppressive effects on the growth of drug-resistant variants of TT and MZ-CRC-1 cells. nih.gov

| Cell Line | IC50 (μM) | Assay Method | Reference |

| MCF7 | 0.12 | MTT | wikipedia.org |

| MDA-MB-231 | 0.25 | MTT | wikipedia.org |

| MEF | 2.5 | MTT | wikipedia.org |

| TT | ~2.1-2.5 | MTT (72h) | nih.gov |

| MZ-CRC-1 | ~5.9-12.8 | MTT (72h) | nih.gov |

*Approximate range based on 95% Confidence Intervals provided in the source. nih.gov

Assessment of Cell Viability and Growth Inhibition in 2D and 3D Culture Systems

The evaluation of this compound's effects has extended to both two-dimensional (2D) and three-dimensional (3D) cell culture systems. While 2D cultures are standard, 3D culture methods, such as spheroids, are considered to provide a more physiologically relevant environment that better mimics in vivo tumor growth, cellular interactions, and drug responses. nih.gov Cells grown in spheroids can exhibit characteristics distinct from those in monolayer cultures.

This compound has been shown to inhibit cell ball growth in 3D cultures of TT and MZ-CRC-1 cells. This inhibition was observed to be dependent on both the concentration of this compound (0.31-5 μM) and the duration of exposure (4-10 days). wikipedia.org Studies comparing different analogs indicated that this compound suppressed the growth of MZ-CRC-1 spheroids more effectively than certain other related compounds. scispace.com Research highlights that 3D cultures can sometimes show increased resistance to certain anti-cancer agents compared to 2D cultures.

Quantitation of Apoptosis Induction and Related Biochemical Markers

This compound is known to induce apoptosis in tumor cells. wikipedia.orgwikipedia.org Mechanistically, this compound has been shown to disrupt the interaction between Hsp70 and BAG3, which subsequently impacts signaling pathways associated with Hsp70 and leads to the induction of apoptosis in MCF-7 cells. wikipedia.org This effect was observed within a concentration range of 0-10 μM and exposure times of 12-24 hours. wikipedia.org

Furthermore, inhibition of HSP70 by this compound has been linked to the suppression of A20 expression in TNF-α-treated triple-negative breast cancer (TNBC) cells. The upregulation of A20 in TNBC cell lines following TNF-α treatment is associated with increased HSP70 levels and confers protection against apoptosis. By suppressing A20 expression, this compound contributes to reducing epithelial-to-mesenchymal transition (EMT) and cancer stem cell (CSC) phenotypes.

Evaluation of Cancer Stem Cell Population Modulation

Triple-negative breast cancer (TNBC) is characterized by resistance to therapies, partly due to the overexpression of survival proteins like A20 and HSP70, which help maintain EMT and CSC phenotypes. Inhibition of HSP70 with this compound has been shown to suppress A20 expression in TNF-α-treated TNBC cells, leading to a reduction in EMT and CSC phenotypes. While the search results indicate an impact on CSC phenotypes, specific quantitative data on the modulation of defined cancer stem cell populations using markers or functional assays directly by this compound were not explicitly detailed in the provided information.

In Vitro Combinatorial Research Strategies with this compound

Research exploring in vitro combinatorial strategies with this compound has been conducted with various agents. While the provided search results discuss the combination of this compound with anti-PD-L1 therapy and cyclophosphamide in in vivo models, and the combination of a different HSP70 inhibitor (Ku-0063794) with docetaxel showing synergistic effects in breast cancer cells in vitro, specific in vitro combinatorial studies of this compound with Doxorubicin, Docetaxel, or 4-HCP were not found within the scope of the provided search results. However, the combination of this compound with enzalutamide has shown synergistic inhibition of AR/AR-V7 expression and suppressed growth in prostate cancer cell models.

In Vivo Efficacy Studies in Experimental Animal Models of Disease

In vivo studies using experimental animal models have been conducted to evaluate the efficacy of this compound. This compound has demonstrated antitumor activity in these models. wikipedia.orgwikipedia.org In a mouse model of breast cancer xenotransplantation, administration of this compound (4 mg/kg; intraperitoneal injection; three times a week for 4 weeks) resulted in an antitumor effect and inhibited tumor growth. wikipedia.org this compound was also found to be modestly active and reduced tumor burden in MDA-MB-231 xenograft models of TNBC.

In studies using the EMT6 syngeneic mouse model, this compound administered as a single agent did not significantly reduce primary tumor weight or metastasis. However, when combined with anti-PD-L1 therapy, a significant reduction in tumor weight was observed, alongside a decrease in immunosuppressive myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. In the 4T1 syngeneic model, the combination of this compound with anti-PD-L1 and cyclophosphamide led to a substantial reduction in primary tumor growth and the complete elimination of metastases, effects not seen with single-agent treatments.

This compound has also shown consistent suppression of tumor growth in TT and MZ-CRC-1 xenograft models in mice. scispace.comnih.gov In 22Rv1 xenografts, this compound alone had a modest impact on growth, but the combination with enzalutamide further impeded tumor growth. Furthermore, this compound treatment significantly inhibited tumor growth in the LuCaP93 PDX neuroendocrine prostate cancer model.

Xenograft Model Investigations for Tumor Growth Suppression

Preclinical studies utilizing xenograft models have explored the ability of this compound to suppress tumor growth in various cancer types. This compound has demonstrated activity in inhibiting the growth of MDA-MB-231 xenograft tumors, a model for triple-negative breast cancer (TNBC). nih.govtargetmol.comprobechem.comabmole.com In one study, this compound was found to reduce tumor burden in an MDA-MB-231 xenograft model. nih.govprobechem.com

Investigations in medullary thyroid carcinoma (MTC) xenograft models, specifically using TT and MZ-CRC-1 cell lines, have also been conducted. This compound consistently suppressed TT and MZ-CRC-1 xenografts in mice. nih.govdntb.gov.uaresearchgate.netnih.govescholarship.org When administered intraperitoneally, this compound delayed the growth of both TT and MZ-CRC-1 xenografts. nih.gov Analysis of tumor growth rates indicated that this compound could significantly decrease tumor growth rates in MZ-CRC-1 tumors. nih.gov

In prostate cancer, this compound, described as a more potent analog of JG98, effectively suppressed the growth of drug-resistant prostate cancer cells and organoids. nih.govresearchgate.netpatsnap.comsigmaaldrich.com Notably, this compound significantly inhibited the growth of H660 and CWR22Rv1 cells and showed a synergistic effect when combined with Alisertib in neuroendocrine prostate cancer (NEPC) cell lines. aacrjournals.orgauajournals.org In NEPC xenograft models, JG231 treatment significantly inhibited tumor growth and tumor weight in the LuCaP93 PDX model and significantly slowed H660 tumor growth. nih.gov

Syngeneic Mouse Model Applications for Immunological Context

Syngeneic mouse models, which utilize immunocompetent hosts, are valuable for evaluating the effects of potential therapies within a functional immune system context. Studies using the EMT6 syngeneic mouse model, a model for TNBC, demonstrated that this compound alone did not reduce primary tumor weight or metastasis. aacrjournals.orgresearchgate.net However, when combined with anti-PD-L1 therapy, a significant reduction in tumor weight was observed. aacrjournals.orgresearchgate.net

In the 4T1 syngeneic model, also a TNBC model, this compound in combination with anti-PD-L1 and cyclophosphamide achieved a significant reduction in primary tumor growth and complete elimination of metastases, whereas single-agent treatments did not show a significant effect. aacrjournals.orgresearchgate.net

Analysis of Tumor Volume and Weight Progression in Preclinical Settings

Analysis of tumor volume and weight progression is a key endpoint in preclinical studies. In MDA-MB-231 xenograft models, this compound has been shown to reduce tumor burden, which correlates with a reduction in tumor volume and/or weight. nih.govprobechem.com

In MTC xenograft models (TT and MZ-CRC-1), this compound delayed the increase in tumor size and, in the case of MZ-CRC-1 tumors, significantly decreased tumor growth rates. nih.gov Tumor weights at the time of sacrifice were also assessed in these models. nih.gov

For NEPC xenograft models, JG231 treatment significantly inhibited tumor growth and tumor weight in the LuCaP93 PDX model. nih.gov

Modulation of the Tumor Microenvironment in Models

This compound's impact on the tumor microenvironment (TME) has been investigated, particularly in the context of its combination with immunotherapy. In the EMT6 syngeneic model, the combination of this compound with anti-PD-L1 therapy led to a significant reduction in Ly6G-positive MDSCs (myeloid-derived suppressor cells) in the tumor microenvironment. aacrjournals.orgresearchgate.net These findings suggest that the combination can reprogram the immunosuppressive TME. aacrjournals.orgresearchgate.net The A20/HSP70 axis, which is targeted by this compound, was found to attract tumor-infiltrating lymphocytes (TILs) while promoting immunosuppressive MDSCs, as shown by increased Ly6G-positive cells in syngeneic mouse models. aacrjournals.orgresearchgate.net By targeting HSP70, this compound demonstrates potential in reprogramming the TME to reduce MDSCs and enhance TIL activity. aacrjournals.orgresearchgate.net

Efficacy of this compound in Combinatorial Research Regimens in vivo Models

Combinatorial strategies involving this compound have shown promise in preclinical models. In the EMT6 syngeneic model, combining this compound with anti-PD-L1 therapy resulted in a significant reduction in tumor weight, although this compound alone did not have this effect. aacrjournals.orgresearchgate.net This suggests a synergistic interaction that enhances therapeutic efficacy by reprogramming the immunosuppressive TME. aacrjournals.orgresearchgate.net

In the 4T1 syngeneic model, a triple combination of this compound, anti-PD-L1, and cyclophosphamide achieved a substantial reduction in primary tumor growth and eliminated metastases, highlighting the potential of this compound in multi-agent regimens. aacrjournals.orgresearchgate.net

In prostate cancer models, the combination of JG231 and enzalutamide synergistically inhibited AR/AR-V7 expression and suppressed CWR22Rv1 xenograft tumor growth. nih.govresearchgate.netsigmaaldrich.com JG231 also effectively suppressed cell growth and enhanced enzalutamide treatment in resistant cells and patient-derived prostate cancer cells. auajournals.orgauajournals.org

Structure-activity Relationship Sar and Computational Studies of Jg-231 and Analogs

Design and Synthesis Guiding Principles for JG-231 Optimization

The design and synthesis of this compound and its analogs were guided by the aim to improve upon the potency and pharmacokinetic properties of earlier compounds, such as JG-98. biorxiv.orgnih.gov These compounds belong to the benzothiazole-rhodacyanine chemical series, known for their ability to bind to an allosteric site on Hsp70. biorxiv.org The synthetic route typically involves the cyclization of substituted anilines, followed by methylation and coupling with substituted rhodanines, among other steps, to yield the final compounds. biorxiv.org This systematic approach allowed for the generation of a library of analogs with diverse structural modifications. biorxiv.org

Systematic structural modifications were explored to understand their impact on the biological activity of this compound series compounds. Substitutions on the benzothiazole ring and other parts of the molecular scaffold, such as the central rhodacyanine ring (R2) and the phenyl ring (R1), were found to significantly influence potency. biorxiv.org For instance, studies on JG-98 analogs revealed that the position and electronic nature of substituents on the phenyl ring (R1) are critical. An ortho-fluorine substitution enhanced activity against certain cancer cell lines, whereas fluorine at the meta- or para-positions had minimal effect. biorxiv.org Similar trends were observed with chlorine substitutions. biorxiv.org The presence of the benzothiazole core is essential for activity, as its truncation in compound JG-258 resulted in a loss of activity. biorxiv.org Modifications to the central rhodacyanine ring (R2), such as changing an ethyl group to an allyl, were shown to improve cellular activity, highlighting the importance of this region for optimal interaction. biorxiv.org

The anti-proliferative activity of these compounds was evaluated in various cancer cell lines. As a benchmark, JG-98 showed EC50 values of 0.71 ± 0.22 μM against MCF-7 cells and 0.39 ± 0.03 μM against MDA-MB-231 cells. biorxiv.org this compound demonstrated improved potency. biorxiv.orgnih.gov

Here is a summary of the anti-proliferative activity of this compound and its precursor JG-98 in breast cancer cell lines:

| Compound | MCF-7 EC₅₀ (μM) | MDA-MB-231 EC₅₀ (μM) | MEF EC₅₀ (μM) |

|---|---|---|---|

| JG-98 | 0.71 ± 0.22 | 0.39 ± 0.03 | 4.2 ± 1 |

| This compound | 0.12 nih.gov | 0.25 nih.gov | Not specified |

Note: EC₅₀ values for this compound are also reported as approximately 0.05 to 0.03 μM against two breast cancer cells, indicating >10-fold improvement over JG-98. biorxiv.orgnih.gov this compound also disrupts the Hsp70-BAG3 interaction with a Ki of 0.11 μM. nih.govacs.org

Rational design played a key role in optimizing the this compound series. Based on structural insights and guided by molecular docking studies, researchers aimed to design analogs with improved potency and favorable interactions within the allosteric binding pocket of Hsp70. biorxiv.orgwikipedia.org These inhibitors bind to a conserved allosteric site in the nucleotide-binding domain (NBD) of Hsp70. biorxiv.orgwikipedia.org The design strategy focused on enhancing the interactions with specific residues in this pocket. For instance, the cationic portion of related inhibitors is reported to interact with residues such as T222, A223, G224, D225, and T226, while the benzothiazole core occupies another part of the binding cavity. wikipedia.org The phenyl ring of these compounds forms favorable interactions with Y149 and the backbone atoms of residues 223 through 226. biorxiv.org By systematically modifying the structure and evaluating the biological activity, compounds like this compound were developed with significantly improved potency compared to their precursors. biorxiv.orgnih.gov

Influence of Specific Structural Features on Biological Activity (e.g., benzothiazole ring substitutions)

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to series of Hsp70 inhibitors, including analogs related to this compound, to develop predictive models and identify molecular features that correlate with biological activity. wikipedia.orgbiorxiv.orgnih.gov QSAR methods aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed biological responses. guidetopharmacology.orgscispace.comnih.gov

QSAR studies involve the development of predictive models that can estimate the biological activity of compounds based on their molecular descriptors. nih.govguidetopharmacology.orgscispace.com For Hsp70 inhibitors, these models have been developed to predict activities such as anti-proliferative effects on cancer cell lines, which are linked to their Hsp70 inhibitory activity. wikipedia.orgbiorxiv.org These models can help prioritize the synthesis and testing of new compounds with potentially improved activity.

A key aspect of QSAR is the identification of physicochemical descriptors that significantly correlate with the observed biological activity. nih.govscispace.com These descriptors can represent various molecular properties, including electronic, steric, and lipophilic features. By analyzing the relationship between these descriptors and the biological response, researchers can gain insights into the structural requirements for optimal activity. For example, in QSAR studies on related compound series, specific descriptors have been identified that correlate with anti-proliferative activity in cell lines like MDA-MB-231. nih.gov This information can then be used to guide the design of new analogs with enhanced potency.

Development of Predictive Models for Biological Responses

Molecular Docking and Molecular Dynamics Simulations of this compound

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are valuable tools in the study of protein-ligand interactions and complement experimental SAR studies. wikipedia.orgguidetopharmacology.orgresearchgate.netunito.it

Molecular docking studies were utilized in the design process of this compound and its analogs to predict the binding orientation and affinity of these molecules within the allosteric pocket of Hsp70. biorxiv.orgwikipedia.org Docking helps visualize the potential interactions between the ligand and the protein, providing insights into the key residues involved in binding. wikipedia.org These studies were instrumental in guiding the structural modifications aimed at improving potency and optimizing interactions with the allosteric site. biorxiv.orgwikipedia.org For instance, docking studies on related Hsp70 inhibitors have highlighted the importance of interactions such as cation-π and π–π stacking with residues like Tyr175. wikipedia.orgbiorxiv.org

Molecular dynamics simulations provide a more dynamic view of protein-ligand interactions over time, accounting for the flexibility of both the protein and the ligand. guidetopharmacology.orgresearchgate.netunito.it While the provided search results discuss the application of MD simulations in computational studies of protein-ligand interactions and protein dynamics in general guidetopharmacology.orgresearchgate.netunito.itnih.gov, and mention MD studies of other Hsp70 inhibitors or related protein systems unito.itrcsi.science, there is no specific information available within the search results detailing molecular dynamics simulations conducted specifically on this compound bound to Hsp70. However, MD simulations are a standard technique used in computational chemistry and can provide valuable information about the stability of the protein-ligand complex, conformational changes upon binding, and the dynamics of key interactions, which would further complement the docking and SAR studies on this compound.

Elucidation of this compound Binding Poses within the Hsp70 Allosteric Site

This compound functions as an allosteric inhibitor, meaning it binds to a site on Hsp70 distinct from the active site where ATP binds. cenmed.comwikipedia.orgtocris.comnih.govuni.lunih.gov This allosteric binding event disrupts the interaction between Hsp70 and its co-chaperones, such as BAG family proteins (e.g., BAG1 and BAG3), which are crucial for regulating Hsp70's function. tocris.comnih.govnih.govbiorxiv.org

Specific interactions stabilizing the binding of these benzothiazole rhodacyanine inhibitors within the Hsp70 allosteric cavity have been explored through computational modeling. For related analogs, cation-π and π–π stacking interactions with conserved residues like Tyr175 have been identified as significant contributors to binding stability. nih.govnih.gov Additionally, polar contacts involving residues such as Arg97 and Asp250 with functional groups on the inhibitors have been predicted to play a role in the binding pose. nih.gov The benzothiazole ring system of compounds in this series is predicted to be situated within a hydrophobic pocket formed by specific amino acid residues in the Hsp70 binding site. tocris.com

Simulation of Protein-Ligand Interaction Dynamics

Molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of protein-ligand complexes over time, providing insights beyond the static snapshots obtained from docking studies. These simulations can reveal the flexibility of the binding site and the ligand, the stability of the protein-ligand interactions, and the potential pathways of ligand entry and exit from the binding pocket. cenmed.comgoogle.com

While molecular docking provides a predicted binding pose, MD simulations are valuable for understanding the nuances of protein-ligand interactions, including induced fit effects and the influence of the surrounding solvent environment. cenmed.comgoogle.com Analyzing parameters such as root mean square deviation (RMSD) and interaction energies from MD simulations can help assess the stability of the bound complex and the nature of the forces driving the interaction. cenmed.com

Based on the available search results, specific data from molecular dynamics simulations detailing the interaction dynamics of this compound with Hsp70 were not found. However, the application of such computational methods is a standard approach in the field of computational chemistry and drug discovery to complement docking studies and gain a more comprehensive understanding of protein-ligand binding events. cenmed.comgoogle.comnih.gov

Computational Predictions Relevant to Preclinical Compound Evaluation

Computational methods play an increasingly important role in the preclinical evaluation of drug candidates by predicting key pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.govuni.lunih.govuni-freiburg.deamericanelements.comfishersci.caciteab.comfrontiersin.org These in silico predictions can help prioritize compounds for further experimental testing, saving time and resources in the drug discovery and development process. americanelements.comciteab.comfrontiersin.org

For compounds like this compound, which are being investigated for their therapeutic potential, assessing their ADME properties computationally provides an early indication of their likely behavior in biological systems. nih.govuni.lunih.gov This is particularly important for optimizing compounds within a chemical series to achieve a favorable pharmacokinetic profile. nih.govciteab.comfrontiersin.org

Predictive Modeling of Metabolic Stability in Experimental Systemslabsolu.ca

Metabolic stability is a critical pharmacokinetic property that influences a compound's half-life and bioavailability. americanelements.comciteab.comfrontiersin.org Compounds that are rapidly metabolized may have a short duration of action and require frequent dosing. frontiersin.org Predictive modeling of metabolic stability aims to estimate how quickly a compound will be broken down by enzymes, primarily cytochrome P450 enzymes, in biological systems. americanelements.comciteab.comfrontiersin.org

Computational tools and software are available that utilize various algorithms, including rule-based methods and QSAR models, to predict sites of metabolism and estimate metabolic stability. americanelements.comciteab.comfrontiersin.org

In the case of the benzothiazole rhodacyanine series, including this compound, improving metabolic stability was a key objective due to the rapid metabolism observed with earlier compounds like MKT-077. nih.govuni.lunih.gov Experimental evaluation of metabolic stability, such as in mouse liver microsome assays, was performed to assess the success of structural modifications in improving this property. tocris.com this compound (compound 42) demonstrated improved microsomal stability with a half-life greater than 60 minutes in these experimental systems. tocris.com

Table 1: Experimental Metabolic Stability of Selected Compounds in Mouse Liver Microsomes

| Compound | Microsomal Stability (T₁/₂, min) |

| JG-98 | 37 tocris.com |

| This compound (Compound 42) | >60 tocris.com |

This experimental data supports the success of the SAR efforts in developing analogs with enhanced metabolic stability. While computational predictive modeling was likely used to guide the design, the search results primarily provide the experimental outcome for this compound's metabolic stability.

Computational Assessment of Absorption Aspects in Modelslabsolu.ca

Absorption is another crucial ADME property that determines the extent to which a compound enters the bloodstream after administration. nih.govuni.lunih.govamericanelements.comfishersci.caciteab.comfrontiersin.org Computational methods are used to predict various absorption-related parameters, such as human intestinal absorption and permeability. fishersci.cawikipedia.orgnih.gov

Predictive models for absorption are based on the chemical structure of the compound and its physicochemical properties, such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. fishersci.cawikipedia.org These models can estimate the likelihood and extent of a compound's absorption across biological membranes. fishersci.cawikipedia.org

Pharmacokinetic Profile of Jg-231 in Preclinical Animal Models

Absorption and Distribution Characteristics in Experimental Animals

Understanding how JG-231 is absorbed into the bloodstream and subsequently distributed to various tissues and organs is critical for determining effective administration routes and predicting potential target engagement.

Evaluation of Administration Routes and Systemic Exposure

Studies investigating the systemic exposure of this compound in experimental animals have explored different administration routes. Initial attempts with oral administration of this compound and other JG-98 analogs in NSG mice did not result in detectable plasma concentrations nih.gov. This suggests that oral bioavailability might be limited, presenting a challenge for this route of administration.

In contrast, intraperitoneal (i.p.) injection has been utilized in several studies to achieve systemic exposure to this compound in mice. For instance, this compound was administered via i.p. injection at a dose of 4 mg/kg in a mouse model of breast cancer xenotransplantation medchemexpress.com. Another study in athymic nude mice bearing medullary thyroid carcinoma (MTC) xenografts administered this compound intraperitoneally at a dose of 4 mg/kg every other day mdpi.com. These studies indicate that i.p. administration is a viable route for achieving systemic levels of this compound in preclinical models, enabling the evaluation of its efficacy in vivo. Pharmacokinetic analysis following i.p. administration in mice has provided data on parameters such as Cmax, Tmax, t1/2, and AUC0-∞ medchemexpress.com.

Assessment of Compound Distribution to Target Tissues/Organs in Models

The distribution of this compound to target tissues and organs is a key aspect of its pharmacokinetic profile, particularly considering its intended use as an Hsp70 inhibitor. While specific comprehensive biodistribution data for this compound across a wide range of tissues were not extensively detailed in the search results, its efficacy in inhibiting tumor growth in xenograft models after systemic administration implies distribution to the tumor site medchemexpress.commdpi.com.

The ability of a compound to cross biological barriers, such as the blood-brain barrier (BBB), is a significant factor in its distribution profile, especially for potential applications in central nervous system disorders. While some analogs of MKT-077 have been explored for their ability to penetrate the blood-brain barrier, the specific brain distribution of this compound was not explicitly detailed in the provided information researchgate.net. The blood-brain barrier is formed by brain microvascular endothelial cells with tight junctions that restrict the passage of many molecules mdpi.com.

Metabolic Stability and Biotransformation in Preclinical Systems

The metabolic fate of this compound in preclinical models is crucial for understanding its half-life and potential for the formation of active or inactive metabolites.

Investigation of Microsomal Stability of this compound Compared to Precursors

Metabolic stability studies, often utilizing liver microsomes, are commonly employed to assess the rate at which a compound is metabolized. This compound has demonstrated improved microsomal stability compared to its precursor, MKT-077. MKT-077 is known to be rapidly metabolized in vivo or in the presence of liver microsomes, with a half-life of less than 5 minutes nih.govresearchgate.net. JG-98, an analog of MKT-077, showed an improved microsomal half-life of 37 minutes nih.govresearchgate.net. This compound, developed from the JG-98 series, has shown further improved microsomal stability, with a half-life exceeding 60 minutes in mouse liver microsome stability assays nih.gov. This enhanced metabolic stability of this compound is a favorable characteristic for a potential therapeutic agent, suggesting a longer duration of action compared to earlier analogs.

The following table summarizes the microsomal stability of this compound and related compounds:

| Compound | Microsomal Stability (T1/2, min) | Source |

| MKT-077 | < 5 | nih.govresearchgate.net |

| JG-98 | 37 | nih.govresearchgate.net |

| This compound | > 60 | nih.gov |

Identification of Metabolites in Experimental Models

Advanced Methodologies and Analytical Techniques in Jg-231 Research

In Vitro Assay Methodologies

In vitro studies are fundamental to elucidating the cellular impact of JG-231, utilizing various assays to measure key biological processes such as cell viability, protein interactions, apoptosis, and gene and protein expression.

Cell Viability and Proliferation Assays (e.g., MTT assays)

Cell viability and proliferation assays, such as the MTT assay, are widely used to quantify the effect of this compound on cell growth. This colorimetric assay assesses mitochondrial function as an indicator of cell survival. scispace.com Studies have utilized MTT assays to determine the antiproliferative activity of this compound against various cancer cell lines, including human breast cancer cell lines MCF7 and MDA-MB-231, as well as mouse embryonic fibroblasts (MEFs). wikipedia.org

Reported IC50 values for this compound in these cell lines demonstrate its potency in inhibiting cell proliferation:

| Cell Line | IC50 (μM) | Reference |

| MCF7 | 0.12 | wikipedia.org |

| MDA-MB-231 | 0.25 | wikipedia.org |

| MEF | 2.5 | wikipedia.org |

These findings indicate that this compound inhibits the proliferation of tumor cells at lower concentrations compared to non-transformed cells. wikipedia.org MTT assays have also been used to evaluate the effects of this compound in combination with other agents on cell viability.

Apoptosis Detection Methods (e.g., flow cytometry, Western blot for cleaved caspases)

This compound is known to induce apoptosis in tumor cells. wikipedia.orgnih.govnih.gov Various methods are used to detect and quantify apoptotic cell death.

Flow cytometry is a technique used to analyze cell populations and can detect apoptotic cells, often by using Annexin V/propidium iodide (PI) staining. Studies have shown an increased percentage of Annexin V-positive cells in groups treated with this compound in combination with other agents, validating apoptosis induction.

Western blot analysis is commonly used to assess the protein levels of key markers involved in apoptosis, such as cleaved caspases (e.g., caspase-3 and caspase-7) and members of the Bcl-2 family (e.g., Bax and Bcl-2). Western blot has been used to analyze the effects of this compound on protein levels in MCF-7 cells, showing reduced levels of Akt, c-Raf, CDK4, IAP-1, and HuR after treatment, while levels of Hsp72 and Hsp90 did not change. wikipedia.org Increased expression of Caspase-3 and Caspase-7 and a higher Bax/Bcl-2 ratio, indicative of apoptosis activation, have been confirmed by Western blot in cells treated with this compound alongside other treatments.

Gene and Protein Expression Analysis (e.g., RT-PCR, Western blot)

Analyzing changes in gene and protein expression provides insights into the molecular pathways affected by this compound.

RT-PCR (Reverse Transcription Polymerase Chain Reaction) is used to measure mRNA levels of specific genes. This technique has been applied in this compound research to analyze the expression of genes related to apoptosis and immune responses, including Caspase-3, Caspase-7, Bax, Bcl-2, myc, Stat-1, TNF, HSP70, and S100A9 in cancer cell lines treated with this compound and other agents. RT-qPCR has also been used to evaluate the expression of chaperone proteins in animal tissues.

Western blot analysis is extensively used to determine the protein abundance of target molecules. In addition to its use in apoptosis detection, Western blot has been employed to confirm protein levels corresponding to gene expression data and to analyze the impact of this compound on the expression of various proteins. For example, Western blot analysis of MCF-7 cell lysates treated with this compound showed altered levels of several proteins, including a reduction in Akt, c-Raf, CDK4, IAP-1, and HuR. wikipedia.org Western blot has also been used to examine the effect of this compound on N-Myc expression levels in prostate cancer cells.

In Vivo Assessment Techniques in Animal Models

In vivo studies using animal models, particularly xenograft and syngeneic models, are essential for evaluating the antitumor activity of this compound in a complex biological system.

Tumor Volume and Weight Measurement in Xenograft and Syngeneic Studies